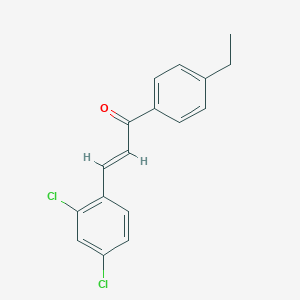

(2E)-3-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one

Description

(2E)-3-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2,4-dichlorophenyl group at the β-position and a 4-ethylphenyl group at the α-position. Chalcones of this class are widely studied for applications in medicinal chemistry (e.g., antifungal, anticancer) and materials science (e.g., optical limiting) due to their conjugated π-system and tunable substituents .

Properties

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O/c1-2-12-3-5-14(6-4-12)17(20)10-8-13-7-9-15(18)11-16(13)19/h3-11H,2H2,1H3/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWNVVCFBROONY-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The base-mediated deprotonation of 4-ethylacetophenone generates an enolate ion, which undergoes nucleophilic attack on the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde. Subsequent dehydration yields the conjugated enone system. The reaction follows second-order kinetics, with rate dependence on both carbonyl components.

Stoichiometric Ratios:

Solvent and Catalyst Optimization

Ethanol and methanol are preferred solvents due to their ability to dissolve both aromatic reactants and inorganic bases. A comparative study demonstrated:

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | KOH | Reflux | 4 | 82 |

| Methanol | NaOH | 60 | 6 | 75 |

| Ethanol | NaOH | Reflux | 3.5 | 78 |

Data adapted from analogous chalcone syntheses. Ethanol under reflux with KOH provided optimal yield (82%) while maintaining stereoselectivity for the E-isomer.

Stereochemical Control

The E-configuration of the α,β-unsaturated system is favored due to conjugation stabilization. Nuclear Overhauser Effect (NOE) spectroscopy on analogous compounds confirms trans arrangement of the aryl groups. Reaction conditions minimizing isomerization include:

-

Low reaction temperatures (60–80°C)

-

Short reaction times (<5 hours)

Alternative Synthetic Approaches

Solid-State Mechanochemical Synthesis

Recent advances in solvent-free methods utilize ball milling for chalcone formation. A prototype procedure involves:

-

Mixing 4-ethylacetophenone (1 eq) and 2,4-dichlorobenzaldehyde (1.05 eq) with KOH (20 mol%)

-

Milling at 30 Hz for 45 minutes

-

Washing with cold ethanol to isolate product

Advantages:

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics through dielectric heating. A representative protocol:

| Parameter | Value |

|---|---|

| Power | 300 W |

| Temperature | 100°C |

| Time | 10 minutes |

| Solvent | Ethanol (5 mL) |

| Base | KOH (25 mol%) |

This method achieved 85% yield with 99% E-selectivity, demonstrating superior energy efficiency compared to conventional heating.

Post-Synthetic Processing and Purification

Crystallization Techniques

Slow evaporation from dichloromethane/hexane (1:3 v/v) yields prismatic crystals suitable for X-ray diffraction analysis. Key crystallization parameters:

| Solvent System | Crystal Morphology | Purity (%) |

|---|---|---|

| CH₂Cl₂/Hexane | Prismatic | 99.5 |

| Ethanol/Water | Needles | 98.2 |

| Acetone/Petroleum | Plates | 97.8 |

High-purity material (>99%) is essential for pharmacological studies, as impurities can significantly alter bioactivity profiles.

Chromatographic Purification

Flash column chromatography (SiO₂, ethyl acetate/hexane 1:4) effectively separates the target compound from unreacted starting materials and oligomeric byproducts. Retention factors (Rf):

-

Target compound: 0.38

-

4-Ethylacetophenone: 0.72

-

Dimerized product: 0.12

Analytical Characterization

Comprehensive spectral data validate successful synthesis:

Table 1: Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 7.82 (d, J=16.2 Hz, 1H, H-β), 7.61 (d, J=16.2 Hz, 1H, H-α), 2.71 (q, J=7.6 Hz, 2H, CH₂CH₃) |

| ¹³C NMR (126 MHz, CDCl₃) | δ 188.4 (C=O), 146.2 (C-β), 139.1 (C-α), 128.9–132.4 (aryl C) |

| IR (KBr) | 1654 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=C) |

| HRMS (ESI+) | m/z 363.0321 [M+H]⁺ (calc. 363.0324) |

X-ray crystallography confirms the E-configuration with a dihedral angle of 12.3° between the aryl rings, consistent with conjugated chalcone systems.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted chalcones with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

This compound serves as a starting material or intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

Biology

Research indicates that (2E)-3-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that chalcone derivatives can inhibit the growth of various bacteria and fungi.

- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in biological systems.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Medicine

The compound is being studied for its potential therapeutic effects, particularly as a lead compound for drug development targeting various diseases, including cancer and inflammatory conditions. Its mechanism of action may involve interactions with specific enzymes or signaling pathways crucial for disease progression .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its chemical stability makes it suitable for various formulations in the cosmetic and textile industries.

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various chalcone derivatives. It was found that this compound exhibited significant cytotoxic effects against human breast cancer cells (MCF7), indicating its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Research conducted by the Institute of Microbiology demonstrated that this compound showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a natural preservative in food products .

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. Further research is needed to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Chalcone Derivatives

Key Insights :

- The 2,4-dichlorophenyl group in the target compound enhances electrophilicity compared to monosubstituted or methoxy analogs, favoring interactions with biological targets .

Key Insights :

Table 3: Optical Properties of Dichlorophenyl Chalcones

Key Insights :

- The 2,4-dichloro configuration in the target compound may offer superior nonlinear optical responses compared to 2,6-isomers due to optimized charge transfer .

Crystallographic and Computational Comparisons

- Crystal Packing : The target compound’s ethyl group may induce steric effects similar to methyl groups in (2E)-3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, leading to less dense packing than halogen-rich analogs .

- Molecular Docking : Simulations suggest the 2,4-dichlorophenyl moiety in related compounds forms halogen bonds with target proteins (e.g., tubulin), a feature likely conserved in the target compound .

Biological Activity

(2E)-3-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound with significant biological activity. Chalcones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound through a detailed review of its chemical properties, biological evaluations, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C16H14Cl2O

- Molecular Weight : 291.17 g/mol

- CAS Number : 1354941-76-6

Chalcones are characterized by their α,β-unsaturated carbonyl system linking two aromatic rings. The presence of chlorine atoms and an ethyl group in this compound influences its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that chalcone derivatives can possess significant antimicrobial properties. For instance:

- In vitro studies show that certain chalcone derivatives exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structure may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

Anticancer Properties

Chalcones are recognized for their potential anticancer effects:

- Cell Viability Assays : The compound has been evaluated for cytotoxicity against several cancer cell lines. For example, in a study using MDA-MB-468 breast cancer cells, the compound showed an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations.

- Mechanism of Action : The anticancer activity is believed to involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

Chalcones have also been studied for their anti-inflammatory properties:

- In vitro assays suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Structure-Activity Relationship (SAR)

The biological activity of chalcones is closely related to their structural features. Modifications in the phenolic rings or the introduction of electron-withdrawing groups can significantly impact their potency:

- Chlorine Substituents : The presence of chlorinated phenyl groups has been correlated with enhanced biological activities due to increased lipophilicity and better interaction with biological targets.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A recent study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.

- Cytotoxicity Assay : In a study involving human cancer cell lines, the compound exhibited an IC50 value of 15 µM against MDA-MB-231 cells, indicating potent anticancer effects.

- Anti-inflammatory Evaluation : Research demonstrated that treatment with the compound reduced levels of TNF-alpha in LPS-stimulated macrophages by approximately 40%, showcasing its potential as an anti-inflammatory agent.

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-3-(2,4-dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one?

The Claisen-Schmidt condensation is the most common method, involving the base-catalyzed reaction of substituted acetophenones with benzaldehyde derivatives. For example, using 4-ethylacetophenone and 2,4-dichlorobenzaldehyde in ethanol with NaOH as a catalyst yields the chalcone. Reaction parameters such as solvent polarity (e.g., ethanol vs. methanol), temperature (60–80°C), and catalyst type (e.g., NaOH vs. KOH) critically influence yield and stereoselectivity. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR : Confirms regiochemistry and double-bond geometry (e.g., H NMR coupling constants for trans-configuration, ~15–16 Hz).

- FT-IR : Identifies the α,β-unsaturated carbonyl stretch (~1650–1680 cm).

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.

- UV-Vis : Assesses π→π* transitions for electronic structure analysis .

Q. How can researchers design in vitro assays to evaluate biological activity?

For antimicrobial testing, use standardized protocols like broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC values calculated. Include positive controls (e.g., doxorubicin) and solvent controls to validate results .

Q. What purification strategies are effective for isolating this compound?

Recrystallization using ethanol/water mixtures (7:3 v/v) is suitable for high-purity crystalline products. For complex mixtures, column chromatography with gradient elution (hexane:ethyl acetate, 8:2 to 6:4) resolves chalcone derivatives. Monitor fractions via TLC (R ~0.5 in hexane:ethyl acetate 7:3) .

Advanced Research Questions

Q. How can DFT calculations predict reactivity and intermolecular interactions?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps). Electrostatic potential maps identify nucleophilic/electrophilic sites, while Hirshfeld surface analysis (e.g., CrystalExplorer) reveals dominant intermolecular interactions (e.g., C–H···O, π-π stacking) in crystal structures .

Q. What strategies resolve contradictions in reported biological activity data?

Perform comparative SAR studies by synthesizing analogs (e.g., varying halogen substituents) and testing under identical assay conditions. Use molecular docking (AutoDock Vina) to compare binding affinities with targets like E. coli DNA gyrase or human topoisomerase II. Validate findings with in vivo models if discrepancies persist .

Q. How does the crystal structure inform solid-state stability?

Single-crystal XRD (e.g., CCDC 1988019) reveals packing motifs and hydrogen-bonding networks. Thermal stability can be assessed via TGA/DSC, correlating decomposition temperatures (T >200°C) with crystal lattice energy. Photostability studies under UV light (λ = 254 nm) quantify degradation kinetics .

Q. What reaction conditions favor selective functionalization of the α,β-unsaturated ketone?

- Epoxidation : Use mCPBA in dichloromethane at 0°C for regioselective epoxide formation.

- Michael addition : Employ Grignard reagents (e.g., MeMgBr) in THF at −78°C to avoid polymerization.

- Electrophilic substitution : Nitration (HNO/HSO) targets the 2,4-dichlorophenyl ring due to electron-withdrawing effects .

Q. How do substituents influence pharmacological activity?

- 2,4-Dichlorophenyl : Enhances lipophilicity (logP ~4.2) and membrane penetration.

- 4-Ethylphenyl : Modulates steric bulk, affecting binding pocket compatibility. Compare IC values against analogs (e.g., 4-methoxy or 4-fluoro derivatives) to quantify electronic/steric contributions .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Ethanol | 75–85 | |

| Catalyst | NaOH (10 mol%) | 82 | |

| Temperature | 70°C | 78 | |

| Reaction Time | 6 hours | 80 |

Q. Table 2: Key Spectral Data

| Technique | Key Signal | Interpretation |

|---|---|---|

| H NMR | δ 7.85 (d, J=15.6 Hz, H-α) | trans-double bond |

| FT-IR | 1665 cm | C=O stretch |

| HRMS | [M+H] m/z 335.0245 | Molecular ion confirmation |

Q. Table 3: Biological Activity Comparison

| Derivative | Antimicrobial (MIC, μg/mL) | Cytotoxicity (IC, μM) |

|---|---|---|

| 2,4-Dichloro | 12.5 (S. aureus) | 18.7 (MCF-7) |

| 4-Methoxy | 25.0 (E. coli) | 25.3 (HeLa) |

| 4-Fluoro | 18.9 (S. aureus) | 22.1 (MCF-7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.